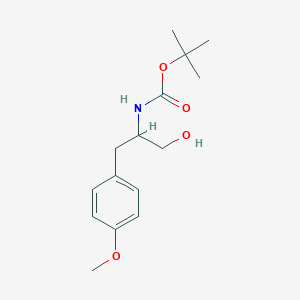

Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate

説明

Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate is a carbamate-protected amino alcohol derivative featuring a 4-methoxyphenyl substituent. This compound is of significant interest in medicinal and synthetic chemistry due to its role as a key intermediate in the synthesis of bioactive molecules, including peptide analogs and antimicrobial agents. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, enabling selective reactions at other sites during multi-step syntheses . The 4-methoxyphenyl group contributes to the compound’s electronic and steric profile, influencing its solubility, stability, and intermolecular interactions.

特性

分子式 |

C15H23NO4 |

|---|---|

分子量 |

281.35 g/mol |

IUPAC名 |

tert-butyl N-[1-hydroxy-3-(4-methoxyphenyl)propan-2-yl]carbamate |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18) |

InChIキー |

PDULSURPMKMHCI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CO |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate typically involves:

- Starting from a protected amino acid derivative such as (S)-2-(tert-butoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid.

- Activation of the carboxylic acid group via formation of a mixed anhydride or chloroformate intermediate.

- Subsequent reduction of the activated intermediate to yield the corresponding hydroxy derivative.

- Purification by chromatographic methods.

This approach leverages the stability of the tert-butyl carbamate (Boc) protecting group and the chemoselectivity of reduction reactions.

Detailed Reaction Conditions and Yields

Two representative procedures are summarized below, adapted from a reliable chemical supplier's documented synthesis (Ambeed):

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation | (S)-2-(tert-butoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid (10.9 g), N-methylmorpholine (5.6 g, 55 mmol), 2-methylpropyl chloroformate (7.48 g, 55 mmol) in tetrahydrofuran (THF), at -15 °C for 15 min | Intermediate formation | Mixed anhydride formation at low temperature to avoid side reactions |

| Reduction | Sodium borohydride (6.0 g, 159 mmol) in water added to reaction mixture at -15 °C, stirred 30 min | 58% isolated yield of product | Reduction of mixed anhydride to hydroxy carbamate |

| Work-up | Dilution with ethyl acetate, neutralization with dilute HCl, drying over sodium sulfate, concentration | - | Standard organic extraction and drying |

| Purification | Column chromatography on silica gel, elution with ethyl acetate/petroleum ether (1.5:1) | - | Isolation of pure tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate |

An alternative but similar procedure uses isobutyl chloroformate instead of 2-methylpropyl chloroformate, with reaction at 0 °C under nitrogen atmosphere, followed by sodium borohydride reduction. This method yields approximately 54.5% of the product after purification by flash silica chromatography with an elution gradient of 0 to 50% ethyl acetate in heptane. The product is obtained as a colorless oil with characteristic ^1H NMR signals confirming the structure.

Spectroscopic Characterization

The ^1H NMR data for the product typically show:

- A singlet at ~1.45 ppm corresponding to the tert-butyl group (9H).

- Aromatic protons from the 4-methoxyphenyl group appearing in the 6.8–7.3 ppm range.

- Signals for the methoxy group at ~3.36 ppm (3H, singlet).

- Multiplets for the hydroxypropyl chain protons between 3.5 and 3.8 ppm.

- A singlet at ~5.16 ppm assigned to the hydroxy proton.

Mass spectrometry confirms the molecular ion peak consistent with the sodium adduct [M+Na]^+ at m/z 228.

Comparative Analysis of Preparation Routes

| Parameter | Route A (2-methylpropyl chloroformate) | Route B (Isobutyl chloroformate) |

|---|---|---|

| Reaction Temperature | -15 °C | 0 °C |

| Base Used | N-methylmorpholine | N-methylmorpholine |

| Reducing Agent | Sodium borohydride in water | Sodium borohydride in water |

| Yield | 58% | 54.5% |

| Purification | Silica gel column chromatography (EtOAc/PE 1.5:1) | Flash silica chromatography (0-50% EtOAc in heptane) |

| Product State | Colorless oil | Colorless oil |

| Spectroscopic Confirmation | ^1H NMR, m/z ES+ [M+Na]^+ 228 | ^1H NMR, m/z ES+ [M+Na]^+ 228 |

Both routes provide comparable yields and product purity, with minor variations in reaction temperature and purification solvents. The choice of chloroformate reagent and temperature may be optimized based on scale and equipment.

Research Outcomes and Notes

- The reduction of the activated carboxylic acid intermediate with sodium borohydride is efficient and selective, avoiding over-reduction or deprotection of the Boc group.

- Maintaining low temperatures during activation prevents side reactions and decomposition.

- The tert-butyl carbamate protecting group remains intact throughout the process, facilitating further synthetic transformations.

- Purification by silica gel chromatography is effective for isolating the pure hydroxycarbamate.

- The procedures are reproducible and suitable for preparative scale synthesis.

化学反応の分析

Types of Reactions

Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

科学的研究の応用

Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

作用機序

The mechanism of action of tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can influence various biological pathways and cellular processes.

類似化合物との比較

tert-Butyl (R)-(1-hydroxy-3-((4-methoxybenzyl)oxy)propan-2-yl)carbamate (SI-1)

- Structure : Differs by the presence of a 4-methoxybenzyl ether group instead of a direct 4-methoxyphenyl linkage.

- Synthesis : Prepared via protection of a serine derivative with a 4-methoxybenzyl (PMB) group, followed by Boc protection .

- However, this increases molecular weight (MW: ~337.4 g/mol) compared to the parent compound (MW: ~281.3 g/mol).

tert-Butyl (1,1,1-trifluoro-3-oxo-3-(4-propoxyphenyl)propan-2-yl)carbamate

- Structure : Features a trifluoromethyl group at C1 and a 4-propoxyphenyl ketone moiety.

- Synthesis : Synthesized via nucleophilic substitution and subsequent oxidation. Fluorination steps involve specialized reagents like trifluoroacetic anhydride .

- Key Properties : The trifluoromethyl group increases lipophilicity (logP ~3.2) and metabolic stability. The ketone introduces polarity, altering solubility (sparingly soluble in water). This compound demonstrated anti-mycobacterial biofilm activity in vitro .

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

- Structure : Replaces the 4-methoxyphenyl with a biphenyl group.

- Synthesis : Utilizes Suzuki-Miyaura coupling for biphenyl incorporation .

- Key Properties : The biphenyl group enhances π-π stacking interactions, improving binding to hydrophobic targets (e.g., enzyme active sites). MW: ~355.4 g/mol. Classified as low hazard in safety assessments .

tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate

tert-butyl N-[1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate

- Structure : Replaces phenyl with a 6-(trifluoromethyl)pyridin-3-yl heterocycle.

- Synthesis : Achieved via palladium-catalyzed cross-coupling reactions .

- Key Properties: The pyridine ring introduces basicity (pKa ~4.5) and improves water solubility. MW: ~320.3 g/mol. Potential applications in kinase inhibitors due to pyridine’s metal-coordinating ability .

tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate

- Structure : Incorporates a thietane (3-membered sulfur heterocycle) and methyl carbamate.

- Synthesis : Involves ring-opening of thietane with amines .

- Key Properties : Thietane enhances conformational rigidity and sulfur’s electron-rich nature aids in redox interactions. MW: ~260.4 g/mol .

Data Table: Comparative Analysis

生物活性

Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₅NO₄

- Molecular Weight : 225.25 g/mol

- CAS Number : 17932109

Research indicates that tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate exhibits several biological activities, primarily through the modulation of enzyme activities and interaction with various biological pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity :

- Antioxidant Activity :

- Cell Viability Improvement :

Case Study 1: Neuroprotective Effects

A study investigated the protective effects of tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate on astrocytes subjected to Aβ-induced toxicity. Results showed that treatment with the compound improved cell viability significantly compared to untreated controls:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 43.78 ± 7.17 |

| Aβ Only | 62.98 ± 4.92 |

| Aβ + Compound | 100.00 ± 0.00 |

This suggests that the compound may counteract the cytotoxic effects of Aβ by modulating inflammatory responses and oxidative stress levels .

Case Study 2: Acetylcholinesterase Inhibition

The compound was evaluated for its acetylcholinesterase inhibitory activity, which is vital for cognitive enhancement in Alzheimer's models. The results indicated a significant reduction in enzyme activity, supporting its potential use as a therapeutic agent in cognitive disorders .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies suggest:

- Absorption : The compound demonstrates favorable solubility profiles, enhancing its bioavailability.

- Distribution : It shows a moderate volume of distribution, indicating good tissue penetration.

- Metabolism : Initial findings suggest metabolic stability, with minimal degradation under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。